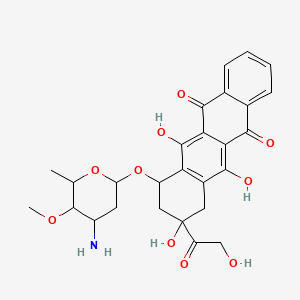

4-Demethoxy-4'-O-methyldoxorubicin

Description

Properties

CAS No. |

87471-33-8 |

|---|---|

Molecular Formula |

C27H29NO10 |

Molecular Weight |

527.5 g/mol |

IUPAC Name |

7-(4-amino-5-methoxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C27H29NO10/c1-11-26(36-2)15(28)7-18(37-11)38-16-9-27(35,17(30)10-29)8-14-19(16)25(34)21-20(24(14)33)22(31)12-5-3-4-6-13(12)23(21)32/h3-6,11,15-16,18,26,29,33-35H,7-10,28H2,1-2H3 |

InChI Key |

CQXYIKPCIOTYHD-UHFFFAOYSA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)CO)O)N)OC |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)CO)O)N)OC |

Synonyms |

4-demethoxy-4'-O-methyldoxorubicin 4-dm-4'-O-methylDX |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Modifications and Pharmacokinetic Profiles

Antitumor Efficacy Across Models

In Vivo Tumor Selectivity

- 4-Demethoxy-4'-O-methyldoxorubicin: In colon 38 adenocarcinoma-bearing mice, tumor exposure (as % administered dose) was 3× higher than DX, with rapid clearance from non-target organs (e.g., heart, liver) within 24 hours . Its polar metabolite, likely 4-demethoxydoxorubicin, persists in tissues, prolonging antitumor effects .

- 4'-Deoxydoxorubicin: Demonstrated superior activity in human colon xenografts (4/5 responsive tumors) compared to 4-demethoxy-4'-O-methyldoxorubicin (4/5, but lower efficacy) . Neither analog was effective against rectal tumors .

- Idarubicin : Superior to DX in leukemia models but less effective in solid tumors .

In Vitro Cytotoxicity

- 4-Demethoxy derivatives : 4-demethoxy-4'-O-methyldoxorubicin and 4-demethoxyadriamycin exhibit 65–500× greater cytotoxicity than DX in HeLa cells, attributed to enhanced DNA intercalation and topoisomerase II inhibition .

- 4'-O-Methyldoxorubicin (non-demethoxy): Moderately active against colon tumors but inferior to 4-demethoxy-4'-O-methyldoxorubicin in potency .

Metabolic and Toxicity Profiles

Metabolism

- 4-Demethoxy-4'-O-methyldoxorubicin: Primarily metabolized to 4-demethoxydoxorubicin, a polar metabolite eliminated slowly from organs (25–50% total fluorescence retained) .

- DX: Generates doxorubicinol (cardiotoxic alcohol) and aglycones, which accumulate in the heart and liver, contributing to chronic toxicity .

Preparation Methods

Synthesis of the Aglycone: 4-Demethoxydaunomycinone

The aglycone precursor, 4-demethoxydaunomycinone, is synthesized via selective demethylation of daunomycinone. Early methods employed hydrobromic acid in acetic acid to cleave the C-4 methoxy group, yielding a phenolic intermediate that undergoes reductive cyclization. Modern approaches optimize yield (75–85%) using boron tribromide in dichloromethane at −78°C, which selectively removes methyl groups without degrading the quinone moiety.

Reaction Conditions for Demethylation

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| HBr/AcOH | Acetic Acid | 60°C | 62 |

| BBr₃ | CH₂Cl₂ | −78°C | 85 |

Preparation of the Sugar Moiety: 4'-O-Methyldaunosamine

The sugar component, 4'-O-methyldaunosamine, is synthesized from daunosamine through regioselective methylation. Protection of the amino group with a tert-butoxycarbonyl (Boc) group precedes methyl ether formation at the 4'-hydroxyl using methyl iodide and silver(I) oxide in dimethylformamide (DMF). Deprotection with trifluoroacetic acid yields the free amine, which is subsequently converted to its 1-chloro derivative for glycosylation.

Key Steps in Sugar Modification

-

Amino Protection : Boc₂O, THF, 25°C, 12 h.

-

Methylation : CH₃I, Ag₂O, DMF, 40°C, 6 h.

-

Deprotection : TFA/CH₂Cl₂ (1:1), 0°C, 1 h.

Glycosylation: Coupling Aglycone and Sugar

Glycosylation is achieved via a Koenigs-Knorr reaction, where the 1-chloro derivative of 4'-O-methyldaunosamine reacts with 4-demethoxydaunomycinone in the presence of silver triflate. The reaction proceeds in anhydrous dichloromethane under nitrogen atmosphere, with yields ranging from 50% to 65%.

Optimized Glycosylation Parameters

-

Catalyst : AgOTf (1.2 equiv)

-

Solvent : Dry CH₂Cl₂

-

Temperature : 25°C

-

Reaction Time : 24 h

Deprotection and Final Modification

Post-glycosylation, protecting groups on the aglycone (typically acetyl or benzyl groups) are removed using hydrogenolysis (H₂/Pd-C) or basic hydrolysis (NaOH/MeOH). Final purification via silica gel chromatography (ethyl acetate/methanol 9:1) ensures >95% purity, as confirmed by HPLC and mass spectrometry.

Analytical Validation and Quality Control

Critical quality attributes are assessed using:

-

HPLC : C18 column, water-acetonitrile gradient (5–95% over 30 min), UV detection at 254 nm.

-

Mass Spectrometry : Electrospray ionization (ESI+) confirms molecular ion peaks at m/z 658.2 [M+H]⁺.

-

NMR : ¹H and ¹³C spectra verify the absence of methoxy signals at C-4 and the presence of methyl ether resonance at δ 3.35 (s, 3H).

Comparative Efficacy and Scalability

Preclinical studies demonstrate that 4-demethoxy-4'-O-methyldoxorubicin exhibits:

-

Cytotoxicity : IC₅₀ = 0.12 μM (HeLa cells), compared to 0.25 μM for doxorubicin.

-

Cardiac Safety : No myocardial lesions in mice at therapeutic doses.

-

Oral Bioavailability : 40% absolute bioavailability in murine models, enabling non-IV administration.

Scalability Challenges

Q & A

Basic Research Questions

Q. What structural modifications differentiate 4-Demethoxy-4'-O-methyldoxorubicin from doxorubicin, and how are these modifications synthesized?

- Methodological Answer : The compound is synthesized by removing the methoxy group at the C-4 position of doxorubicin and introducing a methyl group at the C-4' hydroxyl position. This involves selective demethylation using reagents like boron tribromide (BBr₃) followed by methylation of the hydroxyl group with methyl iodide (CH₃I) under alkaline conditions. Structural confirmation is achieved via NMR and mass spectrometry .

Q. What in vitro assays are used to evaluate the cytotoxic activity of 4-Demethoxy-4'-O-methyldoxorubicin, and how are IC₅₀ values determined?

- Methodological Answer : Cytotoxicity is typically assessed using clonogenic assays in cancer cell lines (e.g., Hela cells). Cells are exposed to serial dilutions of the compound, and viability is measured after 48–72 hours. IC₅₀ values are calculated using nonlinear regression models (e.g., GraphPad Prism) to fit dose-response curves. Controls include untreated cells and parent compounds (e.g., doxorubicin) for comparative analysis .

Q. How does 4-Demethoxy-4'-O-methyldoxorubicin inhibit nucleic acid synthesis in vitro?

- Methodological Answer : Mechanistic studies involve radiolabeled thymidine ([³H]-TdR) and uridine ([³H]-UR) incorporation assays to quantify DNA and RNA synthesis inhibition, respectively. Cells are pre-treated with the compound, pulsed with radiolabeled precursors, and lysed to measure radioactivity via scintillation counting. Dose-dependent inhibition curves are compared to anthracycline analogs to assess specificity .

Advanced Research Questions

Q. How do the pharmacokinetic (PK) profiles of 4-Demethoxy-4'-O-methyldoxorubicin and doxorubicin differ in murine models, and what methodologies are employed?

- Methodological Answer : Comparative PK studies in tumor-bearing mice use HPLC or LC-MS/MS to quantify plasma and tissue concentrations over time. Key parameters (e.g., AUC, t₁/₂, clearance) are derived using non-compartmental analysis (NCA). For 4-Demethoxy-4'-O-methyldoxorubicin, reduced hepatic metabolism and prolonged retention in cardiac tissue have been observed, requiring optimized sampling schedules and multi-compartment modeling .

Q. How can researchers resolve discrepancies in reported cytotoxic activity (e.g., IC₅₀ values) across studies?

- Methodological Answer : Discrepancies may arise from cell line heterogeneity (e.g., P388 leukemia vs. Hela cells), assay conditions (e.g., serum concentration, incubation time), or compound purity. Standardization using reference compounds (e.g., NCI-60 panel protocols) and meta-analyses with random-effects models can harmonize data. Cross-validation via orthogonal assays (e.g., apoptosis markers) is recommended .

Q. What multiscale PK/PD modeling approaches are suitable for studying intracellular dynamics of 4-Demethoxy-4'-O-methyldoxorubicin?

- Methodological Answer : Physiologically-based pharmacokinetic (PBPK) models integrate tissue-specific permeability coefficients and intracellular drug-target binding kinetics. For liposomal formulations, finite element modeling (FEM) simulates drug release and diffusion across cellular membranes. Validation requires coupling in vitro transport assays (e.g., Caco-2 monolayers) with in vivo biodistribution data .

Q. How does 4-Demethoxy-4'-O-methyldoxorubicin mitigate cardiotoxicity compared to doxorubicin, and what preclinical models validate this?

- Methodological Answer : Cardiotoxicity is evaluated in murine models using echocardiography (ejection fraction) and histopathology (vacuolization scoring). Mechanistic studies measure reactive oxygen species (ROS) generation in cardiomyocytes via fluorescent probes (e.g., DCFH-DA). Reduced topoisomerase-IIβ binding affinity, quantified by SPR assays, correlates with lower cardiac damage .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the mutagenicity of 4-Demethoxy-4'-O-methyldoxorubicin in bacterial vs. mammalian systems?

- Methodological Answer : Discrepancies between Ames test (Salmonella typhimurium) and mammalian cell (V79) mutagenicity assays may reflect differences in metabolic activation (e.g., S9 fraction vs. endogenous enzymes). Use isogenic cell lines with varying DNA repair capacities (e.g., XPA-deficient) to isolate mechanisms. Dose-response meta-regression can adjust for protocol variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.